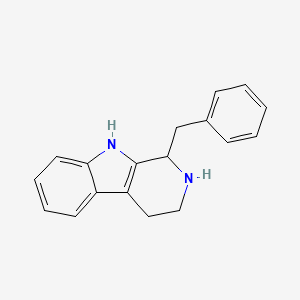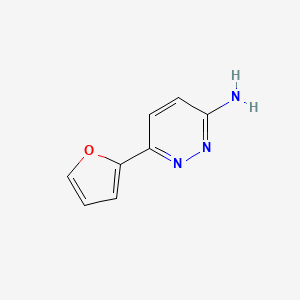
3-Amino-6-(2-furanyl)pyridazine
Overview
Description
3-Amino-6-(2-furanyl)pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone and its derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been explored in various studies. For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of 3-Amino-6-(2-furanyl)pyridazine is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing nitrogen atoms at the 1 and 2 positions . The empirical formula of this compound is C4H5N3 and it has a molecular weight of 95.10 .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .Scientific Research Applications
Herbicidal Activities
3-Amino-6-(2-furanyl)pyridazine derivatives have shown significant herbicidal activities. A study by Xu et al. (2008) on the synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that some of these compounds can inhibit chlorophyll completely at low concentrations and exhibit potent herbicidal activities against dicotyledonous plants (Xu et al., 2008).
Synthesis of Fused Azines
Ibrahim and Behbehani (2014) explored the synthesis of a novel class of pyridazin-3-one derivatives, which further led to the development of azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives. These syntheses are significant in the field of heterocyclic chemistry and offer new avenues for creating biologically active compounds (Ibrahim & Behbehani, 2014).
Synthesis of Pyrimidine and Pyridazine Derivatives
Aniskova, Grinev, and Yegorova (2017) reported on the synthesis of compounds with pyrimidine and pyridazine structural fragments. These compounds are analogues of nitrogen-containing bases of the pyrimidine series and have potential applications in the development of biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).
Preparation of Pyrazolo[3,4-d]-pyrimidines
Al-Afaleq and Abubshait (2001) conducted research on the preparation of novel pyrazolo[3,4-d]-pyrimidines using 3-amino pyridazine derivatives. These compounds are expected to have considerable chemical and pharmacological activities, thus highlighting another significant application of 3-amino-6-(2-furanyl)pyridazine in medicinal chemistry (Al-Afaleq & Abubshait, 2001).
Synthesis of Antibacterial Compounds
Al-Kamali et al. (2014) reported on the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. These compounds exhibited promising antibacterial activities, indicating their potential in developing new antibacterial agents (Al-Kamali et al., 2014).
Facile Synthesis of Pyridazine Derivatives
Wlochal and Bailey (2015) developed a protocol for the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This method highlights the ease of synthesizing substituted pyridazine derivatives, which are important scaffolds in medicinal chemistry (Wlochal & Bailey, 2015).
Development of CB(2) Agonists
Research by Gleave et al. (2010) identified 3-amino-6-aryl-pyridazines as CB(2) agonists with high efficacy and selectivity. These compounds showed high potency in an in vivo model of inflammatory pain, demonstrating their potential in pain management (Gleave et al., 2010).
Synthesis of Optically Active Compounds
Fernandes et al. (2018) synthesized a series of π-conjugated molecules based on pyridazine and thiophene heterocycles. These compounds, evaluated for their optical and electronic properties, have potential applications in materials science and photonic devices (Fernandes et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-(furan-2-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUIYTBBBRZUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305871 | |
| Record name | 6-(2-Furanyl)-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(2-furanyl)pyridazine | |
CAS RN |
38530-09-5 | |
| Record name | 6-(2-Furanyl)-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38530-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Furanyl)-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




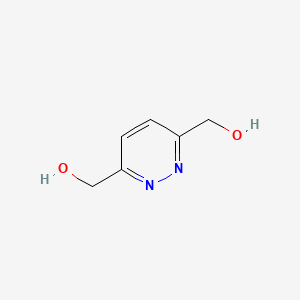
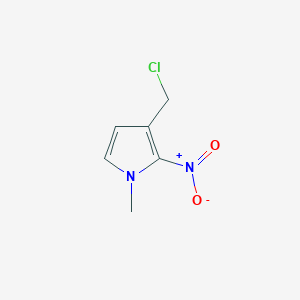
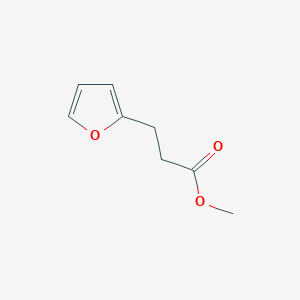
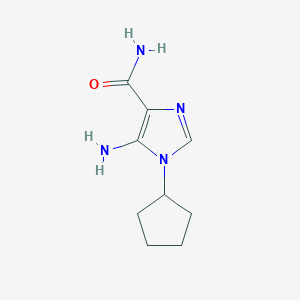

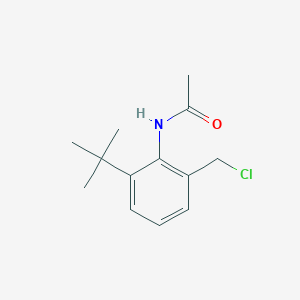
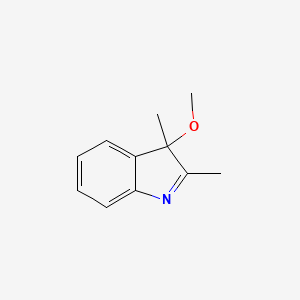
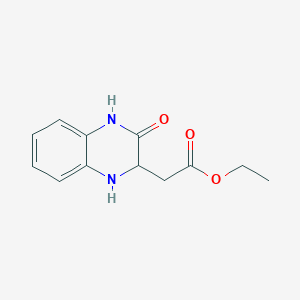

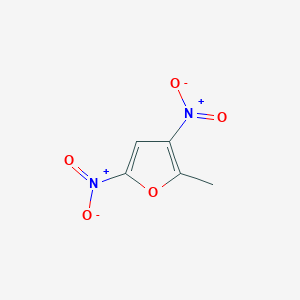
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)
